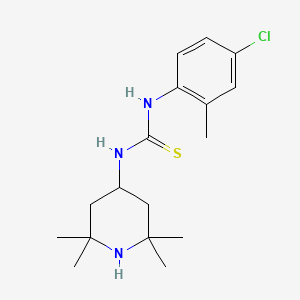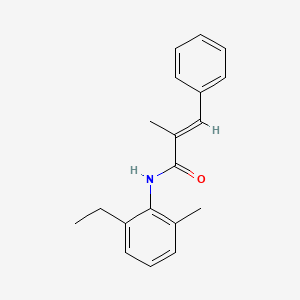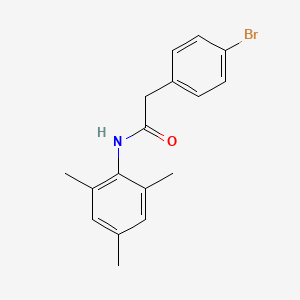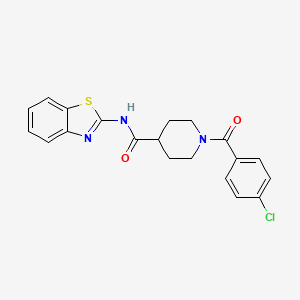
N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as UVA-3201, is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as thioureas, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been studied for its potential applications in various fields, including photoprotection, anti-inflammatory, and anti-aging properties. In photoprotection, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to protect skin cells from UV-induced damage by scavenging free radicals and inhibiting the production of reactive oxygen species. In anti-inflammatory applications, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in various inflammatory diseases. In anti-aging applications, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to increase collagen synthesis and reduce the formation of wrinkles, making it a promising ingredient in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-aging properties. N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which are involved in various oxidative stress-related diseases. N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in various inflammatory diseases. In addition, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to increase collagen synthesis and reduce the formation of wrinkles, making it a promising ingredient in cosmetic formulations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has some limitations, including its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. In addition, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has not been extensively studied in vivo, and more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, including its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to protect neurons from oxidative stress and reduce neuroinflammation, suggesting its potential as a neuroprotective agent. Further research is needed to fully understand the mechanisms underlying these effects and to develop N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea-based therapies for these diseases.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea in high yield and purity. This method has been reported in several scientific publications and is considered a reliable and efficient way to synthesize N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea.
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3S/c1-11-8-12(18)6-7-14(11)20-15(22)19-13-9-16(2,3)21-17(4,5)10-13/h6-8,13,21H,9-10H2,1-5H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEAPKDKBMBUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)

![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)

![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)

